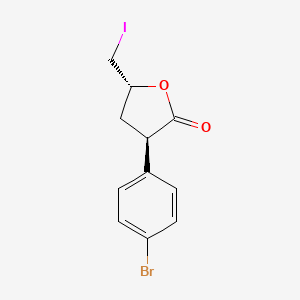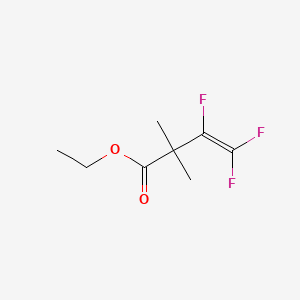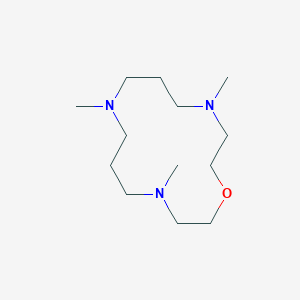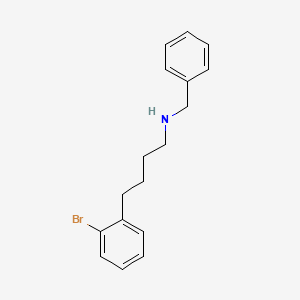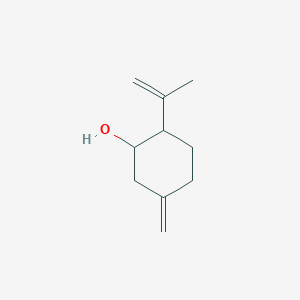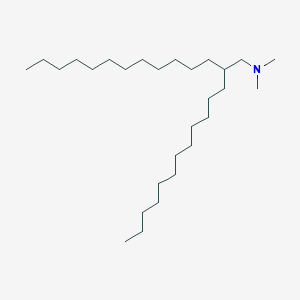
2-Dodecyl-N,N-dimethyltetradecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyl-N,N-dimethyltetradecan-1-amine is a chemical compound with the molecular formula C28H59N. It is a type of tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is known for its surfactant properties, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-N,N-dimethyltetradecan-1-amine typically involves the alkylation of a primary amine with an alkyl halide. One common method is the reaction of dodecylamine with tetradecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecyl-N,N-dimethyltetradecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are often used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the reactants used
Aplicaciones Científicas De Investigación
2-Dodecyl-N,N-dimethyltetradecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Dodecyl-N,N-dimethyltetradecan-1-amine is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for the formation of micelles and other structures. This property is crucial in applications such as emulsification and solubilization. The molecular targets include lipid bilayers and hydrophobic surfaces, where the compound can interact and alter the physical properties of the system.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyltetradecylamine: Similar structure but with shorter alkyl chains.
N,N-Dimethyldodecylamine: Another tertiary amine with different alkyl chain lengths.
Quaternary ammonium compounds: Such as benzalkonium chloride, which have similar surfactant properties but different chemical structures.
Uniqueness
2-Dodecyl-N,N-dimethyltetradecan-1-amine is unique due to its specific alkyl chain lengths, which provide a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering advantages over similar compounds with different chain lengths or structures.
Propiedades
Número CAS |
139615-41-1 |
|---|---|
Fórmula molecular |
C28H59N |
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
2-dodecyl-N,N-dimethyltetradecan-1-amine |
InChI |
InChI=1S/C28H59N/c1-5-7-9-11-13-15-17-19-21-23-25-28(27-29(3)4)26-24-22-20-18-16-14-12-10-8-6-2/h28H,5-27H2,1-4H3 |
Clave InChI |
IXASGVMIMKXPHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCCCCCCC)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


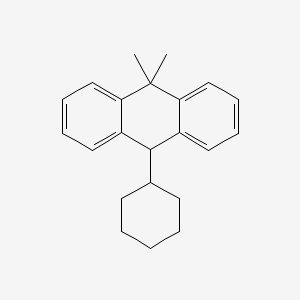
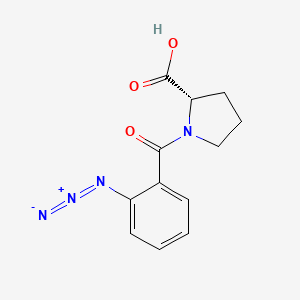
![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
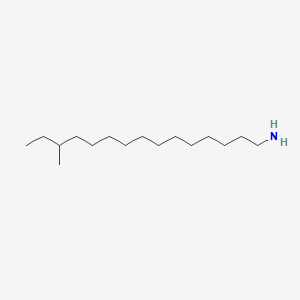
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)
